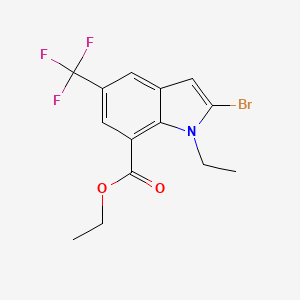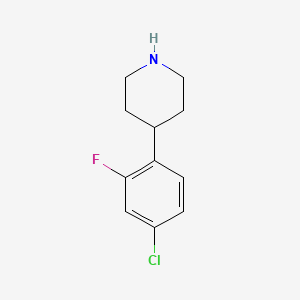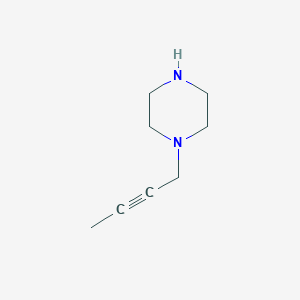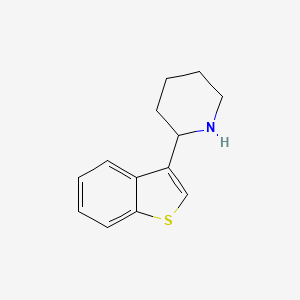
(1-(2-Methoxyethyl)-3-methyl-1h-pyrazol-4-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(2-Methoxyethyl)-3-methyl-1h-pyrazol-4-yl)methanamine is an organic compound belonging to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound features a methoxyethyl group and a methyl group attached to the pyrazole ring, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-Methoxyethyl)-3-methyl-1h-pyrazol-4-yl)methanamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via nucleophilic substitution reactions using appropriate alkylating agents like 2-methoxyethyl chloride.
Methylation: The methyl group is introduced using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production often involves optimizing these reactions for large-scale synthesis. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield and purity. Solvent selection, temperature control, and catalyst use are crucial factors in scaling up the production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the methoxyethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in creating derivatives for further chemical studies.
Biology: In biological research, (1-(2-Methoxyethyl)-3-methyl-1h-pyrazol-4-yl)methanamine is studied for its potential as a bioactive molecule. It can be used in the development of enzyme inhibitors or as a ligand in binding studies.
Medicine: The compound’s derivatives are explored for their pharmacological properties. They may serve as leads in the development of new drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility allows for its incorporation into various chemical processes.
Mecanismo De Acción
The mechanism of action of (1-(2-Methoxyethyl)-3-methyl-1h-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyethyl and methyl groups can influence the binding affinity and specificity of the compound. The pyrazole ring often participates in hydrogen bonding and π-π interactions, which are crucial for its biological activity.
Comparación Con Compuestos Similares
(2-Methoxyethyl)methylamine: Similar in structure but lacks the pyrazole ring, making it less versatile in certain reactions.
2-Methoxyethyl acetate: Contains the methoxyethyl group but differs significantly in its chemical behavior due to the acetate group.
Poly(2-methoxyethyl methacrylate): A polymer with the methoxyethyl group, used in different applications compared to the pyrazole compound.
Uniqueness: (1-(2-Methoxyethyl)-3-methyl-1h-pyrazol-4-yl)methanamine stands out due to its unique combination of the pyrazole ring and the methoxyethyl group. This structure provides a balance of reactivity and stability, making it suitable for a wide range of applications in research and industry.
This detailed overview highlights the significance of this compound in various fields, showcasing its potential and versatility
Propiedades
Fórmula molecular |
C8H15N3O |
|---|---|
Peso molecular |
169.22 g/mol |
Nombre IUPAC |
[1-(2-methoxyethyl)-3-methylpyrazol-4-yl]methanamine |
InChI |
InChI=1S/C8H15N3O/c1-7-8(5-9)6-11(10-7)3-4-12-2/h6H,3-5,9H2,1-2H3 |
Clave InChI |
GSBIVMVIKHWVEB-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C=C1CN)CCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


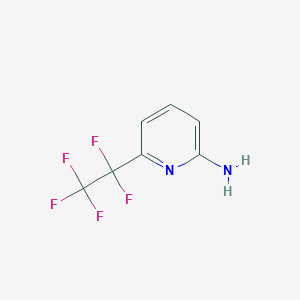



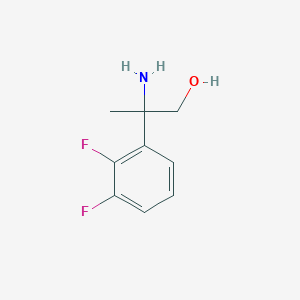
![5,7-Dioxa-2-azaspiro[3.4]octane](/img/structure/B13528055.png)

